Cesium arsenate

Overview

Description

Cesium arsenate is a chemical compound with the formula CsAsO4. It is composed of cesium, arsenic, and oxygen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cesium arsenate can be synthesized through several methods. One common method involves the reaction of cesium hydroxide (CsOH) with arsenic acid (H3AsO4) under controlled conditions. The reaction typically occurs in an aqueous solution and requires careful control of temperature and pH to ensure the formation of pure this compound.

Industrial Production Methods

In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Cesium arsenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions

Oxidation Reactions: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions typically occur in acidic or neutral conditions.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or zinc (Zn) in acidic conditions.

Substitution Reactions: this compound can undergo substitution reactions with various nucleophiles, such as halides or hydroxides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce this compound(V) compounds, while reduction may yield cesium arsenite compounds.

Scientific Research Applications

Cesium arsenate has several scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and as a precursor for the synthesis of other arsenic-containing compounds.

Biology: In biological research, this compound is used to study the effects of arsenic on biological systems and to develop arsenic-based drugs for medical applications.

Industry: In industry, this compound is used in the production of specialty glass, ceramics, and other materials that require high-purity arsenic compounds.

Mechanism of Action

The mechanism of action of cesium arsenate involves its interaction with various molecular targets and pathways. In biological systems, this compound can interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, DNA damage, and cell death. The specific molecular targets and pathways involved depend on the concentration and duration of exposure to this compound.

Comparison with Similar Compounds

Cesium arsenate can be compared with other similar compounds, such as:

Sodium arsenate (Na3AsO4): Sodium arsenate is another arsenic-containing compound with similar chemical properties. this compound has unique properties due to the presence of cesium, which can influence its reactivity and applications.

Potassium arsenate (K3AsO4): Potassium arsenate is similar to this compound but contains potassium instead of cesium. The differences in the cation can affect the solubility, stability, and reactivity of the compound.

Calcium arsenate (Ca3(AsO4)2): Calcium arsenate is used in agriculture as a pesticide. While it shares some chemical properties with this compound, its applications and toxicity profile differ significantly.

This compound’s uniqueness lies in its specific chemical and physical properties, which make it suitable for specialized applications in various fields.

Properties

IUPAC Name |

tricesium;arsorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.3Cs/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEXNZXGPOPAEH-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

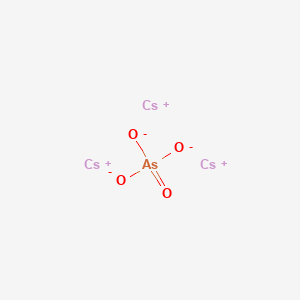

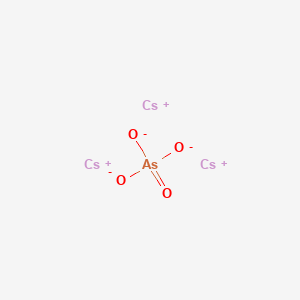

[O-][As](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsCs3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.636 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-85-4, 61136-62-7, 69514-84-7 | |

| Record name | Caesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid, tricesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061136627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069514847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)

![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)